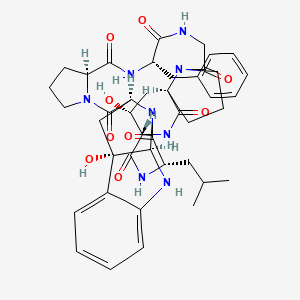

Phakellistatin 3

Description

Overview of Marine Natural Products Research and Drug Discovery Inspiration

Marine natural products have been a significant source of inspiration for drug discovery due to the unparalleled chemical diversity found in marine organisms. frontiersin.orgpharmaceutical-journal.com Over 28,500 marine natural products had been identified by the end of 2016, with many exhibiting cytotoxic and anticancer properties. frontiersin.org The unique and often complex structures of marine-derived compounds, evolved over millions of years in highly competitive environments, offer novel scaffolds and mechanisms of action that are often not found in terrestrial organisms. pharmaceutical-journal.comtandfonline.com This has led to the approval of several marine-derived drugs for treating various diseases, particularly cancer and infectious diseases. frontiersin.orgpharmaceutical-journal.comtandfonline.com The potential of marine organisms as a source of novel therapeutics continues to drive extensive research efforts globally. pharmaceutical-journal.comnih.gov

Significance of Proline-Rich Cyclopeptides in Chemical Biology and Therapeutics

Proline-rich cyclopeptides are of particular interest in chemical biology and therapeutics due to their unique structural features and diverse biological activities. nih.govnih.govdntb.gov.ua The cyclic nature provides increased stability against enzymatic degradation compared to linear peptides, potentially prolonging their biological activity. mdpi.com The presence of multiple proline residues restricts conformational flexibility, leading to well-defined three-dimensional structures that can interact specifically with target molecules, including challenging targets like protein-protein interactions and allosteric binding sites. nih.govdntb.gov.ua This makes proline-rich cyclopeptides valuable tools for biochemical research and promising lead compounds for drug development. nih.gov They have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-tuberculosis, anti-inflammatory, anti-viral, immunosuppressive, and anti-fungal activities. mdpi.commdpi.com

Historical Context and Discovery of Phakellistatin Family Members

The discovery of the Phakellistatin family began with the isolation of Phakellistatin 1 from marine sponges. acgpubs.org This initial discovery spurred further investigations into Phakellia and other related sponge genera, leading to the identification of numerous other phakellistatins. researchgate.netmdpi.com Phakellistatin 3, along with its isomer isothis compound, was isolated from a marine sponge collected in the Republic of Comoros. acs.org This isolation and structural elucidation were achieved using techniques such as high-field NMR and mass spectrometry. nih.govacs.org The ongoing discovery of new phakellistatin members from various marine sponge species underscores the significance of these organisms as a source of structurally diverse and biologically active peptides. nih.govresearchgate.netmdpi.com The Phakellistatin family now includes members with varying numbers of amino acids, such as the cycloheptapeptides (e.g., Phakellistatin 1, 2, 3, 13, 14) and cyclooctapeptides (e.g., Phakellistatin 10, 11, 15, 16, 17, 18, 19), and even cyclodecapeptides (e.g., Phakellistatin 7, 8, 9). nih.govresearchgate.netmdpi.com

Detailed research findings on the biological activities of various phakellistatins have been reported, primarily focusing on their cytotoxic properties against different cancer cell lines. For instance, Phakellistatin 1 has shown strong inhibition of melanoma and P388 murine leukemia cells. researchgate.netnih.gov Phakellistatin 2 and 14 also exhibited cell growth inhibitory activity against murine P388 lymphocytic leukemia. nih.gov this compound, specifically, has demonstrated significant inhibition of P388 cells. nih.gov

Here is a table summarizing some of the reported biological activities of select Phakellistatin family members:

| Compound | Source Organism | Peptide Size | Biological Activity | Inhibitory Concentration (approximate) | Citation |

| Phakellistatin 1 | Stylotella aurantium, Phakellia costata | Cycloheptapeptide | Inhibition of melanoma, P388 murine leukemia cells | Strong inhibition, ED50 7.5 μg/mL (P388) | researchgate.netnih.gov |

| Phakellistatin 2 | Phakellia carteri | Cycloheptapeptide | Cell growth inhibition (P388) | ED50 0.34 μg/mL (P388) | nih.gov |

| This compound | Marine sponge (Republic of Comoros) | Cycloheptapeptide | Cell growth inhibition (P388) | ED50 0.33 μg/mL (P388) | nih.gov |

| Phakellistatin 13 | Phakellia fusca | Cyclic heptapeptide | Cytotoxicity (BEL-7404 human hepatoma) | ED50 < 10−2 μg/mL (BEL-7404) | nih.gov |

| Phakellistatin 14 | Phakellia sp. | Cycloheptapeptide | Cytotoxicity (P388) | ED50 5 μg/mL (P388) | mdpi.com |

| Phakellistatin 15 | Phakellia fusca | Cyclic octapeptide | Antitumor activity (P388) | IC50 8.5 μM (P388) | mdpi.comnih.gov |

| Phakellistatin 16 | Phakellia fusca | Cyclic octapeptide | Inhibition (P388, BEL-7402) | IC50 5.4 μM (P388), 14.3 μM (BEL-7402) | mdpi.comnih.gov |

| Phakellistatin 19 | Stylissa flabelliformis | Cyclooctapeptide | Antimitotic activity | IC50 84-420 nM | researchgate.net |

It is worth noting that while natural phakellistatins have shown promising biological activities, the reproducibility of these activities with synthetic counterparts has sometimes been an issue, suggesting potential roles for factors like conformational flexibility or the presence of trace impurities in natural samples. acgpubs.orgresearchgate.net Studies on synthetic phakellistatin 19, for example, revealed that while chemically identical to the natural product, it lacked the same biological activity, highlighting the complex relationship between structure, conformation (particularly the cis/trans geometry of proline residues), and biological function in this class of peptides. researchgate.netgfpp.frnih.gov

This compound is a cyclic peptide that has garnered scientific interest due to its isolation from marine sponges and its unique structural characteristics. This article focuses exclusively on the isolation and structural elucidation of this compound, drawing upon reported research findings and the advanced spectroscopic methodologies employed in its characterization.

Isolation and Structural Characterization of this compound

This compound belongs to a family of proline-rich cyclopeptides isolated from marine organisms, particularly sponges. Its structural determination has relied heavily on advanced spectroscopic techniques.

Propriétés

Formule moléculaire |

C42H54N8O9 |

|---|---|

Poids moléculaire |

814.9 g/mol |

Nom IUPAC |

(1S,7S,10S,19S,22S,25S,28R,36S)-10-benzyl-36-hydroxy-22-[(1R)-1-hydroxyethyl]-25-(2-methylpropyl)-3,9,12,15,21,24,27,29-octazahexacyclo[25.10.0.03,7.015,19.028,36.030,35]heptatriaconta-30,32,34-triene-2,8,11,14,20,23,26-heptone |

InChI |

InChI=1S/C42H54N8O9/c1-23(2)19-29-39(57)50-32(21-42(59)26-13-7-8-14-27(26)46-41(42)50)40(58)49-18-10-16-31(49)36(54)44-28(20-25-11-5-4-6-12-25)35(53)43-22-33(52)48-17-9-15-30(48)37(55)47-34(24(3)51)38(56)45-29/h4-8,11-14,23-24,28-32,34,41,46,51,59H,9-10,15-22H2,1-3H3,(H,43,53)(H,44,54)(H,45,56)(H,47,55)/t24-,28+,29+,30+,31+,32+,34+,41-,42+/m1/s1 |

Clé InChI |

KFCKDHAGPVEUCT-RPELCPBOSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2[C@@H](C[C@]3([C@@H]2NC4=CC=CC=C43)O)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N1)CC7=CC=CC=C7)CC(C)C)O |

SMILES canonique |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)O)C(=O)N5CCCC5C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(C(=O)N1)C(C)O)CC7=CC=CC=C7 |

Synonymes |

phakellistatin 3 |

Origine du produit |

United States |

Isolation and Structural Characterization of Phakellistatin 3

Marine Sponge Origin and Sourcing of Phakellistatins

The phakellistatins are primarily sourced from marine sponges, with specific genera being key producers of these cyclic peptides.

Primary Isolation from Phakellia carteri

Phakellistatin 3 was initially isolated from the marine sponge Phakellia carteri. acs.orgnih.gov This species, classified under the order Axinellida and class Demospongiae, has been a significant source of phakellistatins. acs.orgnih.gov The isolation of this compound from P. carteri collected in the Republic of the Comoros has been reported. acs.org

Identification from other Phakellia and Stylissa species

Beyond Phakellia carteri, phakellistatins and related cyclic peptides have been identified in other species within the Phakellia and Stylissa genera. Phakellistatin 1 has been isolated from a Phakellia sp. from the Western Pacific (Micronesia). acs.org Phakellistatin 2 was also isolated from Phakellia carteri. acs.orgnih.gov Phakellistatins 7–9 have been reported from Phakellia costata. nih.gov Phakellistatin 13 was isolated from Phakellia fusca. researchgate.netmdpi.com Other phakellistatins (10, 11, 12, 14-18) have been isolated from Phakellia sp. nih.govresearchgate.netmdpi.com Species within the genus Stylissa, such as Stylissa flabelliformis and Stylissa caribica, have also yielded phakellistatins or related cyclopeptides like stylissatins and stylisins, sometimes alongside phakellistatin 13. researchgate.netnih.govresearchgate.net

Geographical Collection Sites of Phakellistatin-Producing Organisms

Phakellistatin-producing sponges have been collected from various geographical locations. Phakellia carteri, a source of this compound, has been collected from the Republic of the Comoros in the Eastern Indian Ocean. acs.orgresearchgate.net Other collection sites mentioned for Phakellia and Stylissa species yielding phakellistatins include the Western Pacific (Micronesia, specifically Chuuk), Yongxing Island in China (for Phakellia fusca), and the Caribbean Sea (for Stylissa caribica). researchgate.netmdpi.comnih.gov Papua New Guinea and Indonesia are also noted as sources for Stylissa species containing related peptides. mdpi.comresearchgate.net

| Sponge Species | Collection Site(s) | Phakellistatins Isolated |

| Phakellia carteri | Republic of the Comoros (Eastern Indian Ocean) | Phakellistatin 2, this compound, Isothis compound acs.orgnih.gov |

| Phakellia sp. | Western Pacific (Micronesia, Chuuk) | Phakellistatin 1, 10, 11, 12, 14 acs.orgnih.govresearchgate.netmdpi.com |

| Phakellia costata | Indo-Pacific | Phakellistatins 7–9 nih.govresearchgate.net |

| Phakellia fusca | Yongxing Island, China | Phakellistatin 13, 15-18 researchgate.netmdpi.com |

| Stylissa flabelliformis | Tropical | Phakellistatins 20–22 researchgate.netresearchgate.net |

| Stylissa caribica | Jamaica (Caribbean Sea) | Phakellistatin 13, Stylisin 1, Stylisin 2 nih.gov |

| Stylissa massa | Indonesia, Papua New Guinea | Stylissatins B–D, Stylissatin A researchgate.netresearchgate.net |

| Stylissa sp. | Indonesia | Stylissamide X, Phakellistatin 18 researchgate.netagarwallab.com |

Advanced Spectroscopic Methodologies for this compound Elucidation

The structural determination of this compound and other phakellistatins has relied on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Sequence Analysis

NMR spectroscopy has been crucial in the structural elucidation of phakellistatins, providing insights into their connectivity, sequence, and conformation. High-field 2D-NMR techniques, such as COSY, TOCSY, HMQC, HMBC, and ROESY, have been extensively used to assign proton and carbon signals and establish correlations between amino acid residues. researchgate.netresearchgate.net These experiments help in identifying substructures and determining the amino acid sequence. researchgate.netuit.no NMR data is also vital for conformational analysis, particularly regarding the cis-trans isomerism of peptide bonds, especially those involving proline residues. mdpi.comresearchgate.netresearchgate.net Differences in 13C-NMR chemical shifts, particularly for the β and γ carbons of proline, can indicate the cis or trans conformation of the preceding peptide bond. mdpi.com Studies have shown that phakellistatins can exist as a mixture of conformers, and NMR analysis in different solvents can help in resolving and analyzing these conformers. nih.govmdpi.com Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropy (RSCA) are advanced NMR parameters used in conjunction with computational methods for determining 3D structure and conformational ensembles, particularly for flexible molecules like cyclic peptides. uit.nonih.gov

Mass Spectrometry (MS) Techniques in Phakellistatin Structural Assignment (e.g., HR-FABMS, MS/MS, HR-ESIMS, MALDI-TOF/TOF)

Mass spectrometry techniques play a vital role in determining the molecular weight and amino acid sequence of phakellistatins. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) has been used in the structural elucidation of phakellistatin 2. nih.govmdpi.com Tandem Mass Spectrometry (MS/MS) techniques are essential for peptide sequencing by generating fragmentation patterns that reveal the order of amino acid residues. acs.orgresearchgate.netresearchgate.netresearchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is another technique used to obtain accurate mass measurements, aiding in the determination of the molecular formula. mdpi.comresearchgate.net Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and MALDI-TOF/TOF MS are powerful tools for analyzing peptides, providing molecular weight information and fragmentation data for sequencing, particularly useful for larger peptides. mdpi.comresearchgate.netnih.govnih.gov These MS techniques, often used in combination with NMR, provide complementary data necessary for the complete structural assignment of complex cyclic peptides like this compound. researchgate.net

Unique Structural Features of this compound

This compound possesses several unique structural features that distinguish it within the realm of cyclic peptides.

Cycloheptapeptide Macrocyclic Architecture

This compound is characterized by its cycloheptapeptide macrocyclic architecture. nih.govmdpi.com This cyclic structure, composed of seven amino acid residues linked by peptide bonds, contributes significantly to its conformational rigidity and stability compared to linear peptides. mdpi.com The macrocyclization can enhance active three-dimensional structures, potentially favoring specific binding with biological targets. nih.govmdpi.com

Presence of Unusual Amino Acid Residues (e.g., 3a-hydroxyhexahydropyrrolo[2,3-B]indole (Hpi) derived from tryptophan photooxidation)

A key distinguishing feature of this compound is the presence of unusual amino acid residues. nih.govmdpi.com Notably, it contains the 3a-hydroxyhexahydropyrrolo[2,3-B]indole (Hpi) moiety. nih.govmdpi.comthieme-connect.com This Hpi residue is believed to be derived from the photooxidation of a tryptophan residue in a precursor peptide, such as phakellistatin 13. nih.govthieme-connect.comacs.org The incorporation of such modified or non-proteinogenic amino acids is a common feature in marine-derived peptides and can significantly influence their biological activities and pharmacological properties. nih.govmdpi.com The Hpi moiety is also found in other natural products, including other cyclic peptides like omphalotins, kapakahines, and himastatins. thieme-connect.com

Mechanistic Investigations of Phakellistatin 3's Biological Activities in Preclinical Models

Preclinical Cell-Based Investigations of Anti-proliferative Effects

Specific data regarding the inhibition of cellular proliferation by Phakellistatin 3 in diverse cancer cell lines, such as P388, BEL-7404, HepG2, HeLa, and MDA-MB-231, is not present in the provided search results. While some citations discuss the antiproliferative effects of other compounds or Phakellistatin analogs on some of these cell lines nih.govnih.gov, direct findings for this compound are not provided.

Inhibition of Cellular Proliferation in Diverse Cancer Cell Lines (in vitro models, e.g., P388, BEL-7404, HepG2, HeLa, MDA-MB-231)

Information specifically detailing the inhibitory effects of this compound on the proliferation of P388, BEL-7404, HepG2, HeLa, MDA-MB-231, or other cancer cell lines in in vitro models is not available in the provided sources.

Autophagy Modulation Mechanisms

Mechanisms of autophagy modulation by this compound are not described in the provided literature. Autophagy modulation has been noted in the context of other compounds and Phakellistatin 13 analogs, but specific findings for this compound are not available.

Cell Cycle Arrest Mechanisms

Details regarding the mechanisms by which this compound might induce cell cycle arrest are not provided in the consulted sources. Cell cycle arrest is a known effect of various anticancer agents, often involving pathways like p53/p21 or p16/pRB, and has been observed with other compounds and Phakellistatin 13 analogs nih.gov, but specific data for this compound is absent.

Elucidation of Molecular Targets and Signaling Pathways

Specific molecular targets and signaling pathways modulated by this compound have not been elucidated within the provided citations.

Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in various cellular processes, including proliferation, differentiation, and apoptosis, and is frequently implicated in cancer development and progression wikipedia.orgacs.orgnih.gov. While the MAPK pathway is a relevant area of investigation in the context of cancer and the biological activities of some marine natural products, including other phakellistatins tandfonline.com, direct evidence specifically detailing the involvement of this compound in modulating the MAPK pathway based on the provided citations was not found in the conducted searches. Studies on other phakellistatins, such as Phakellistatin 13, have indicated modulation of the p53 and MAPK signaling pathway in tumor cells . The MAPK family in mammals includes ERK, JNK, and p38 pathways, activated by specific MAPKKs nih.gov. Aberrant activation of the MAPK pathway is closely associated with many cancers, and modulating this pathway is considered a potential therapeutic strategy wikipedia.orgacs.org.

Inhibition of Specific Enzymes and Proteins (e.g., proteases)

The inhibition of specific enzymes and proteins, such as proteases, represents a common mechanism of action for many bioactive natural products. While some phakellistatins have been mentioned in contexts related to enzyme inhibition nih.gov, and protease inhibitors are a significant class of therapeutic agents wikidata.org, direct evidence specifically demonstrating that this compound inhibits particular enzymes or proteins, including proteases, based on the provided citation was not found in the conducted searches. Other cyclic peptides have been investigated for their inhibitory effects on enzymes like dipeptidyl peptidase IV (DPP4). Further research is needed to ascertain whether this compound exerts its biological effects through the inhibition of specific enzymatic targets.

Investigation of Intracellular Target Interactions

Investigating the intracellular targets of bioactive compounds is essential for elucidating their mechanisms of action. Proline-rich peptides, a class to which phakellistatins belong, have been shown to interact with intracellular targets in various biological systems. For instance, proline-rich antimicrobial peptides can bind to bacterial heat shock proteins like DnaK and ribosomes, inhibiting protein synthesis. Studies on analogs of other phakellistatins, such as Phakellistatin 2 and Phakellistatin 18, have explored proteins like MDM2 as potential intracellular targets, suggesting that conformational differences can influence binding affinity. While the provided citation nih.gov mentions Phakellistatin 5, 7, and 8 in a list that includes "protease enzyme inhibitor," it does not specify the intracellular targets of this compound. The reduced flexibility conferred by the macrocyclic structure of cyclic peptides can enhance the formation of specific three-dimensional structures that favor binding with biological targets. Identifying the precise intracellular molecules that this compound interacts with is a key area for future research.

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Impact of Macrocyclic Framework and Unusual Residues on Target Binding and Selectivity

The macrocyclic structure of phakellistatins provides a constrained framework that reduces conformational flexibility compared to linear peptides. This reduced flexibility can pre-organize the molecule into specific conformations that are favorable for binding to biological targets, contributing to enhanced activity and selectivity. The macrocyclic nature, along with the presence of unusual amino acid residues, distinguishes marine cyclopeptides and often contributes to their potent and unique biological activities. As mentioned earlier, this compound contains an unusual tryptophan-derived amino acid. Such unusual residues can introduce novel structural elements and chemical functionalities that are critical for specific interactions with target molecules, influencing binding affinity and selectivity. The interplay between the rigid macrocyclic scaffold and the chemical properties conferred by unusual residues in this compound is likely fundamental to its ability to interact with specific intracellular targets and exert its observed biological effects.

Challenges in Reproducibility of Biological Activity Between Natural and Synthetic Phakellistatins: A Research Enigma

The phakellistatins, a family of proline-rich cyclic peptides isolated from marine sponges, have attracted significant attention due to their reported cytotoxic activities. This compound is a member of this family, characterized as a cytotoxic cycloheptapeptide containing an unusual amino acid unit, Hpi, believed to be derived from a photooxidation product of tryptophan. r-project.org While natural phakellistatins have demonstrated promising biological activities in preclinical models, a persistent challenge in the field is the often-observed discrepancy, or "biological incongruity," between the reported activities of natural phakellistatins and their synthetically produced counterparts. nih.govnih.govbioregistry.iowikipedia.orgnih.govnih.gov This issue presents a significant enigma in phakellistatin research, impacting the reliable evaluation and further development of these compounds as potential therapeutic agents. nih.govbioregistry.ionih.gov

Numerous studies on various phakellistatin family members, including phakellistatin 15, phakellistatin 18, and phakellistatin 19, have highlighted this reproducibility challenge, with synthetic versions frequently exhibiting significantly reduced or even absent biological activity compared to the natural products. nih.govbioregistry.iowikipedia.orgnih.gov While specific detailed comparative data for the biological activity of natural versus synthetic this compound were not extensively available in the literature surveyed, the issue is recognized as a general phenomenon within the phakellistatin family to which this compound belongs.

Several hypotheses have been proposed to explain this enigmatic difference in biological activity:

Presence of Cytotoxic Impurities in Natural Extracts: One prominent hypothesis suggests that the observed activity of natural phakellistatins may, in some cases, be attributed to the presence of highly potent, spectrally undetectable cytotoxic impurities that co-purify with the natural product. nih.govwikipedia.orgnih.gov These impurities would not be present in the pure synthetic compound, leading to a lack of observed activity for the synthetic version. Evidence supporting this has been noted in chromatograms of natural phakellistatin 19, which showed extra peaks not present in the synthetic sample. wikipedia.org

Conformational Discrepancies: Phakellistatins are rich in proline residues, and the cis-trans isomerism of peptide bonds involving proline is known to significantly influence peptide conformation. r-project.orgnih.gov The constrained cyclic structure of phakellistatins, coupled with the presence of multiple proline residues, results in a complex conformational landscape. wikipedia.orgnih.gov It is hypothesized that specific conformers stabilized in the natural environment or within biological systems may be responsible for the observed activity. Synthetic routes may yield different conformational mixtures or favor less biologically active conformers. r-project.orgnih.govwikipedia.orgnih.govnih.gov Studies utilizing NMR spectroscopy have been conducted on both natural and synthetic phakellistatin 19 to investigate these potential conformational differences. nih.govnih.gov The change in conformation, particularly the cis-trans geometry of proline amide bonds, has been shown in other cyclic peptides, such as ceratospongamide, to result in a complete loss of bioactivity. r-project.orgresearchgate.net

Contamination by Structurally Different Compounds: Another possibility is that the biological activity attributed to natural phakellistatins could be due to the presence of entirely different compounds that co-isolate with the phakellistatins from the marine sponge source. wikipedia.org

Role of Metal Chelation: It has also been suggested that phakellistatins might act as chelating cyclopeptides, and the presence of metallic ions in the natural environment or biological assay conditions could play a role in their activity, a factor that might differ in synthetic preparations or standard assay conditions. wikipedia.org

The challenges in reproducing the biological activity of natural phakellistatins through synthesis underscore the complexity of marine natural product research and the critical need for rigorous structural and conformational analysis, as well as the investigation of potential synergistic effects or the role of minor components in natural extracts. Overcoming this enigma is crucial for the successful translation of the promising preclinical observations of phakellistatins, including this compound, into potential therapeutic applications.

Advanced Research Perspectives and Methodologies in Phakellistatin 3 Research

Computational Chemistry and Molecular Modeling for Conformational Prediction and Target Docking Studies

Computational chemistry and molecular modeling play a crucial role in understanding the behavior of Phakellistatin 3 at the molecular level. These techniques are used for studying molecular structure, physicochemical properties, and predicting biological activity kallipos.gramazon.com. For cyclic peptides like this compound, which can exist as a mixture of conformers, predicting their three-dimensional structure and flexibility is essential for understanding their interaction with biological targets mdpi.comresearchgate.netresearchgate.net.

Molecular modeling allows for the prediction of peptide conformations and the simulation of their binding interactions with potential target proteins scirp.orgnih.gov. Docking studies, a key component of molecular modeling, aim to predict the preferred orientation and binding affinity of a ligand (such as this compound) within a protein's binding site nih.govutdallas.edumdpi.com. This involves generating possible conformations of the ligand and the target and evaluating the quality of the resulting complexes using scoring functions nih.govutdallas.edumdpi.com. While docking methods are well-established for small molecules, applying them to peptides presents additional challenges due to their inherent flexibility and potential for conformational changes upon binding researchgate.net. Advanced methods consider protein flexibility and can generate ensembles of peptide conformations for docking researchgate.netmdpi.com. Molecular dynamics simulations can further validate docking predictions by simulating the dynamic behavior and stability of the predicted complex over time nih.gov.

These computational approaches provide valuable insights into how this compound might interact with its cellular targets, aiding in the identification of binding sites and the rational design of analogues with improved activity or specificity nih.govnih.gov.

Chemoenzymatic Approaches for this compound and Analogue Production

The limited availability of natural this compound from marine sponges necessitates efficient synthetic methods for research and potential therapeutic development nih.govresearchgate.net. While solid-phase peptide synthesis (SPPS) and solution-phase techniques are employed for cyclic peptide synthesis, chemoenzymatic approaches offer promising avenues for the production of this compound and its analogues researchgate.netmdpi.commdpi.com.

Chemoenzymatic synthesis combines the strengths of chemical transformations with the selectivity and efficiency of enzymatic catalysis mdpi.commdpi.com. This can involve using enzymes to catalyze specific steps in the synthesis of complex molecules, including the formation of peptide bonds or the modification of amino acid residues mdpi.comnsf.govacs.org. For this compound, which contains an unusual Hpi unit, chemoenzymatic methods could potentially facilitate the stereoselective incorporation of such modified amino acids or the cyclization of linear peptide precursors mdpi.comnih.gov. Research has explored the synthesis of this compound through the photosensitized oxidation of Phakellistatin 13, demonstrating a chemical conversion of a tryptophan residue to the Hpi unit within a full-length peptide nih.govmit.edu. Chemoenzymatic strategies could potentially offer more controlled and efficient routes for such transformations and for the production of diverse analogues with targeted structural modifications mdpi.comnsf.gov.

Investigation of this compound's Biological Activity in Advanced Preclinical Models for Mechanistic Insight

Investigating the biological activity of this compound in advanced preclinical models is crucial for understanding its mechanisms of action and evaluating its potential as a therapeutic agent. This compound has demonstrated anticancer activity, notably against breast carcinoma SKBR3 cells with an IC50 value of 0.67 µM nih.gov. Its reported mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule function nih.gov. Microtubules are essential for various cellular processes, including mitotic spindle formation, and are established targets for several anticancer drugs nih.govnih.gov.

Advanced preclinical models, including various cancer cell lines and in vivo studies, are used to assess the potency and selectivity of this compound and its analogues researchgate.netresearchgate.netnih.govnih.gov. These studies provide detailed data on half-maximal inhibitory concentrations (IC50) against different cancer types, helping to define the spectrum of activity. For example, other phakellistatins have shown activity against leukemia, liver cancer, and other solid tumors researchgate.netnih.govresearchgate.netnih.gov.

Preclinical investigations also delve into the cellular and molecular events triggered by this compound treatment. This includes studying its effects on the cell cycle, induction of apoptosis, and interactions with specific cellular targets like tubulin nih.govresearchgate.netmdpi.com. While tubulin inhibition is a reported mechanism, further studies in advanced models can reveal additional targets or pathways affected by this compound, providing a more comprehensive understanding of its biological effects.

Application of Emerging Omics Technologies in Phakellistatin Mechanism Identification

Emerging omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for unraveling the complex mechanisms of action of bioactive compounds like this compound uninet.edunih.govnih.gov. These technologies enable a comprehensive analysis of biological systems at the molecular level, providing insights into how a cell or organism responds to a drug or treatment uninet.edunih.gov.

By applying transcriptomics, researchers can analyze changes in gene expression profiles in cells treated with this compound, identifying pathways and networks that are upregulated or downregulated nih.gov. Proteomics allows for the study of protein abundance, modifications, and interactions, providing a direct view of the molecular machinery affected by the compound uninet.edunih.govnih.gov. Metabolomics can reveal alterations in the metabolic landscape of treated cells, highlighting metabolic pathways that are perturbed uninet.edunih.govnih.gov.

Integrating data from multiple omics platforms (multi-omics) offers a more holistic understanding of the biological impact of this compound uninet.edunih.govsequanta.com. This can help to confirm known mechanisms, such as tubulin inhibition, and uncover novel targets or off-target effects nih.govnih.gov. Omics technologies can also aid in identifying biomarkers of response or resistance to this compound, which could be valuable for predicting treatment outcomes and developing personalized therapeutic strategies uninet.edunih.gov.

Strategic Development of this compound as a Chemical Biology Tool

Beyond its potential as a therapeutic agent, this compound can be strategically developed as a chemical biology tool. Chemical biology tools are small molecules or probes that are used to manipulate and study biological systems, helping to elucidate the function of genes, proteins, and pathways in situ janelia.org.

Given its reported mechanism of tubulin inhibition, this compound can serve as a valuable probe for studying microtubule dynamics and function in various cellular contexts nih.govnih.govresearchgate.net. By using this compound, researchers can investigate the role of microtubules in specific cellular processes, such as cell division, migration, and intracellular transport nih.govnih.gov.

Developing this compound as a chemical biology tool might involve synthesizing modified versions with tags (e.g., fluorescent labels, affinity tags) to track its localization in cells or isolate its binding partners janelia.org. Structure-activity relationship studies, guided by computational modeling and synthesis of analogues, can help to develop probes with enhanced specificity or altered activity profiles, allowing for finer control over microtubule perturbation researchgate.netnsf.gov. These tools can be applied in conjunction with advanced imaging techniques and other biological assays to gain deeper insights into fundamental cellular processes regulated by the cytoskeleton. The development of this compound as a chemical biology tool can thus contribute significantly to basic research in cell biology.

Q & A

Q. What are the key structural features of Phakellistatin 3, and how were they elucidated?

this compound is a proline-rich cyclic heptapeptide isolated from the marine sponge Phakellia costata. Its structure, cyclo-[Pro1-Phe2-Asn3-Ala4-Met(O)5-Ala6-Ile7], was determined using 2D-NMR, high-resolution mass spectrometry (HR-ESIMS), and X-ray crystallography. Key structural elements include two cis-proline residues at positions 1 and 2, confirmed via ROESY correlations and chemical shift differences ( ppm) . The presence of oxidized methionine (Met(O)) and asparagine (Asn) distinguishes it from other phakellistatins .

Q. What is the reported cytotoxic activity of this compound, and against which cell lines?

this compound demonstrated inhibitory activity against the P388 murine leukemia cell line (ED 5.0 μg/mL). However, its activity against the NCI-60 human cancer cell panel was inconsistent, highlighting cell-type specificity . Researchers should validate these findings using standardized assays (e.g., MTT or SRB protocols) under controlled buffer conditions (e.g., 20–200 mM phosphate buffer, pH 8.0–8.2), as ionic strength and solvent composition significantly influence bioactivity .

Q. What methodologies are recommended for isolating this compound from marine sponges?

Isolation involves solvent extraction (e.g., MeOH/CHCl), followed by reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). Structural confirmation requires tandem MS/MS sequencing and NMR in deuterated solvents (CDOD or CDCl), which stabilize distinct conformers .

Advanced Research Questions

Q. How do conformational dynamics of this compound in solution versus solid state affect its bioactivity?

X-ray crystallography revealed a saddle-like conformation stabilized by intramolecular hydrogen bonds (e.g., 5→1 α-turn between Pro1-Ile7 and Phe4-Val5 γ-turn) . In solution, NMR shows multiple rotamers due to cis-trans isomerization at Pro-Pro linkages. For example, phakellistatin 19 (structurally analogous) exhibited conformational equilibrium in DMSO-d, impacting cytotoxicity by altering solvent accessibility of hydrophobic residues . Researchers should employ restrained simulated annealing (SA) protocols with ROESY data to model low-energy conformers and correlate them with activity .

Q. Why do synthetic analogs of this compound often show reduced or absent cytotoxicity compared to the natural product?

Synthetic phakellistatins frequently lack post-translational modifications (e.g., Met(O) sulfoxide) or adopt non-native conformations. For instance, synthetic phakellistatin 2 showed no activity against P388 cells due to incorrect stereochemical assignments or missing β-methylation in Asp residues . To address this, use Fmoc-SPPS with pseudoproline dipeptides to enforce cis-amide bonds and validate structures via - HSQC NMR .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound?

Contradictions arise from variations in assay conditions (e.g., buffer composition, incubation time). For example, synthetic phakellistatin 19 showed GI values of M in A549 cells under 200 mM phosphate buffer but was inactive in 20 mM buffer . Standardize protocols by:

- Pre-equilibrating peptides in assay-compatible solvents.

- Including blank controls for solvent effects.

- Using circular dichroism (CD) to monitor conformational stability during assays .

Q. How can computational methods predict the bioactivity of this compound analogs?

Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can model peptide-lipid bilayer interactions, critical for membrane-penetrating cytotoxic peptides. For example, phakellistatin 8’s activity correlates with its ability to adopt β-sheet-like motifs in hydrophobic environments . Pair MD with QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity to prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.